molecular formula C9H12N2O2 B6227802 3-(5-methoxypyridin-3-yl)propanamide CAS No. 1863549-83-0

3-(5-methoxypyridin-3-yl)propanamide

Cat. No.: B6227802
CAS No.: 1863549-83-0
M. Wt: 180.20 g/mol
InChI Key: QJYHSUANMDESMT-UHFFFAOYSA-N
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Description

3-(5-Methoxypyridin-3-yl)propanamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxypyridin-3-yl)propanamide typically involves the reaction of 5-methoxypyridine with a suitable propanamide derivative. One common method involves the use of 5-methoxypyridine-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with propanamide in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxypyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 3-(5-Hydroxypyridin-3-yl)propanamide.

    Reduction: 3-(5-Methoxypyridin-3-yl)propanamine.

    Substitution: 3-(5-Nitropyridin-3-yl)propanamide or 3-(5-Halopyridin-3-yl)propanamide.

Scientific Research Applications

3-(5-Methoxypyridin-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-methoxypyridin-3-yl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The methoxy group and the amide functionality may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Hydroxypyridin-3-yl)propanamide
  • 3-(5-Nitropyridin-3-yl)propanamide
  • 3-(5-Halopyridin-3-yl)propanamide

Uniqueness

3-(5-Methoxypyridin-3-yl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl, nitro, or halo analogs, the methoxy group provides different electronic and steric properties, potentially leading to distinct interactions with molecular targets.

Properties

CAS No.

1863549-83-0

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-(5-methoxypyridin-3-yl)propanamide

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-7(5-11-6-8)2-3-9(10)12/h4-6H,2-3H2,1H3,(H2,10,12)

InChI Key

QJYHSUANMDESMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)CCC(=O)N

Purity

95

Origin of Product

United States

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